ELQ-598

Malaria In vivo efficacy Oral prophylaxis

Choose ELQ-598 for superior oral bioavailability driven by its 3-biaryl structure, enabling radical cure as monotherapy in babesiosis models and 4-10x greater antimalarial potency vs first-gen ELQ-331. Essential for reproducible in vivo malaria and babesiosis studies.

Molecular Formula C28H23ClF3NO6
Molecular Weight 561.9 g/mol
Cat. No. B12384438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELQ-598
Molecular FormulaC28H23ClF3NO6
Molecular Weight561.9 g/mol
Structural Identifiers
SMILESCCOC(=O)OCOC1=C(C(=NC2=CC(=C(C=C21)Cl)OC)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C28H23ClF3NO6/c1-4-36-27(34)38-15-37-26-21-13-22(29)24(35-3)14-23(21)33-16(2)25(26)19-7-5-17(6-8-19)18-9-11-20(12-10-18)39-28(30,31)32/h5-14H,4,15H2,1-3H3
InChIKeyZRIMNUQKMLHYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELQ-598: Next-Generation Endochin-Like Quinolone Prodrug for Antimalarial and Antibabesial Research


ELQ-598 is a second-generation endochin-like quinolone (ELQ) prodrug that converts in vivo to the active antiparasitic agent ELQ-596 [1]. Unlike first-generation ELQ prodrugs (e.g., ELQ-331), ELQ-598 incorporates a 3-biaryl structural modification and exhibits reduced crystallinity, conferring enhanced oral bioavailability and in vivo efficacy [2]. The compound targets the mitochondrial cytochrome bc1 complex of apicomplexan parasites, disrupting electron transport and inhibiting parasite growth [3]. ELQ-598 is primarily employed in preclinical research for malaria chemoprophylaxis and the treatment of human babesiosis, with documented activity against Plasmodium falciparum, Babesia microti, and B. duncani [1] [3].

Why ELQ-598 Cannot Be Substituted with First-Generation ELQ Prodrugs


ELQ-598 is a 3-biaryl ELQ prodrug with fundamentally different physicochemical and pharmacological properties compared to first-generation ELQ prodrugs such as ELQ-331. Substitution with earlier ELQ compounds fails due to two critical performance gaps. First, ELQ-598 exhibits substantially enhanced in vivo antimalarial efficacy relative to its progenitor ELQ-331 (4- to 10-fold greater potency in murine malaria models), meaning that first-generation prodrugs would require significantly higher doses to achieve equivalent protection [1]. Second, ELQ-598 achieves radical cure as oral monotherapy in babesiosis models, whereas first-generation ELQ compounds required combination therapy with atovaquone to eliminate infection [2]. These differentials arise from the 3-biaryl structural modification, which reduces crystallinity and improves oral bioavailability [1] [2]. Procurement of an alternate ELQ prodrug without these quantifiable performance advantages would compromise experimental reproducibility and therapeutic outcome.

ELQ-598 Quantitative Differentiation Evidence vs. ELQ-331 and First-Generation ELQs


In Vivo Antimalarial Efficacy: 4- to 10-Fold Improvement over ELQ-331

ELQ-598, a prodrug of ELQ-596 with diminished crystallinity, is more effective against murine malaria than its progenitor prodrug ELQ-331 by 4- to 10-fold [1]. This substantial potency enhancement is attributed to improved oral bioavailability conferred by reduced crystallinity, enabling effective dose reduction in chemoprophylaxis applications [1].

Malaria In vivo efficacy Oral prophylaxis

Radical Cure as Oral Monotherapy in Babesiosis Models

ELQ-598, administered orally at 10 mg/kg, demonstrated high efficacy as monotherapy and achieved radical cure in both the chronic model of B. microti-induced babesiosis in immunocompromised mice and the lethal infection model induced by B. duncani in immunocompetent mice [1] [2]. In contrast, first-generation ELQ compounds required combination with atovaquone to achieve radical cure and were limited by pharmacological constraints requiring further optimization [1] [2].

Babesiosis Monotherapy Radical cure

In Vitro Parasite Growth Inhibition and Therapeutic Window vs. Active Drug

ELQ-598 demonstrates potent parasitic growth inhibition with an IC50 of 37 ± 2.2 nM against B. duncani in human erythrocytes after 62 h of incubation, comparable to its active form ELQ-596 (IC50 = 32 ± 4.9 nM) [1] . ELQ-598 exhibits low cytotoxicity toward human cell lines (HeLa, HepG2, HEK293, HCT116), with an IC50 of 19 μM , yielding a therapeutic index of approximately 514-fold. The active metabolite ELQ-596 shows an average cytotoxicity IC50 of 30 μM across the same human cell lines [1] .

In vitro potency Cytotoxicity Babesia

Additive Interaction with Atovaquone (ΣFIC50 = 0.8)

In isobologram analysis, the combination of ELQ-598 and atovaquone exhibited additive interaction with a mean fractional inhibitory concentration (ΣFIC50) of 0.8 [1]. This contrasts with ELQ-672, which demonstrated synergistic interaction with atovaquone (ΣFIC50 = 0.5), and is similar to ELQ-596 (ΣFIC50 = 0.9) [1]. The combination of ELQ-598 with atovaquone (10 mg/kg each) resulted in radical cure in both B. microti and B. duncani murine babesiosis models [1].

Drug combination Atovaquone Babesiosis

Optimal Research Applications for ELQ-598 Based on Quantitative Evidence


Malaria Oral Chemoprophylaxis Studies in Murine Models

ELQ-598 is ideally suited for malaria chemoprophylaxis research requiring robust oral efficacy with once-daily or once-weekly dosing regimens. Its 4- to 10-fold enhanced potency versus ELQ-331 in murine malaria models [1] enables dose-ranging studies that would be impractical with first-generation ELQ prodrugs. Researchers developing next-generation prophylactic agents against multidrug-resistant P. falciparum should prioritize ELQ-598 for its validated in vivo performance and extended bloodstream half-life potential [1].

Human Babesiosis Monotherapy Preclinical Development

ELQ-598 is the compound of choice for preclinical studies evaluating monotherapy treatment of human babesiosis. The compound achieves radical cure as oral monotherapy at 10 mg/kg in both chronic B. microti and lethal B. duncani murine models [1] [2], eliminating the requirement for atovaquone co-administration that constrained first-generation ELQ compounds [2]. Investigators assessing curative monotherapy strategies for babesiosis, particularly in immunocompromised patient-relevant models, should utilize ELQ-598 rather than earlier-generation ELQs.

Combination Therapy Studies with Atovaquone for Radical Cure

For studies evaluating combination regimens in babesiosis, ELQ-598 combined with atovaquone provides a validated approach for achieving radical cure. The ELQ-598/atovaquone combination (10 mg/kg each, oral) eliminated infection in both B. microti-infected SCID mice and B. duncani-infected C3H/HeJ mice [1]. The additive interaction (ΣFIC50 = 0.8) documented in vitro [1] provides a benchmark for evaluating alternative combination partners or dosing schedules.

In Vitro Babesia Parasite Growth Inhibition Assays

ELQ-598 serves as an effective tool compound for in vitro Babesia growth inhibition assays, with an IC50 of 37 ± 2.2 nM against B. duncani in human erythrocytes after 62 h incubation [1]. Its cytotoxicity profile (IC50 = 19 μM in human cell lines) provides an approximately 514-fold therapeutic window [1], supporting its use in phenotypic screening campaigns and mechanism-of-action studies targeting the cytochrome bc1 complex. The prodrug form enables evaluation of metabolic activation requirements in cellular contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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